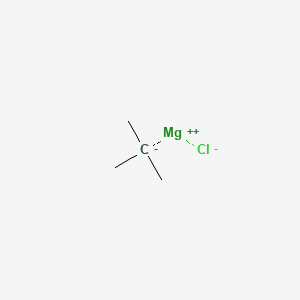

tert-Butylmagnesium chloride

Descripción

Propiedades

IUPAC Name |

magnesium;2-methylpropane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPUKWAZPZXTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-](C)C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987044 | |

| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-22-5 | |

| Record name | tert-Butylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butylmagnesium Chloride: A Comprehensive Technical Guide for Synthetic Applications

Abstract

tert-Butylmagnesium chloride ((CH₃)₃CMgCl) is a pivotal Grignard reagent in the field of organic chemistry, prized for its utility in forming carbon-carbon bonds and as a potent, non-nucleophilic base.[1][2] Its significant steric hindrance, conferred by the tert-butyl group, dictates its unique reactivity profile, enabling highly selective transformations. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its handling and key reactions, and a summary of its diverse applications in modern synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical and Physical Properties

This compound is an organomagnesium compound that is highly reactive and sensitive to both air and moisture.[1][3][4] It is typically available as a solution in ethereal solvents such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF).[1][5] The compound exists in a complex equilibrium, known as the Schlenk equilibrium, between the monomeric this compound, the dimeric species, and di-tert-butylmagnesium.[6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note that many of these properties are dependent on the solvent in which the reagent is dissolved.

| Property | Value | Citations |

| Molecular Formula | C₄H₉ClMg | [1][3] |

| Molecular Weight | 116.87 g/mol | [3][7] |

| CAS Number | 677-22-5 | [1][3] |

| Appearance | Clear, colorless to light yellow, or grey-brown solution/liquid. | [1][3] |

| Density | ~0.931 g/mL at 25 °C (for 1.0 M solution in THF) ~0.828 g/mL at 25 °C (for 2.0 M solution in DEE) | [3][8] |

| Melting Point | -108 °C (for solution in Tetrahydrofuran) | [3] |

| Boiling Point | 34 °F (Flash Point) | [3] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF). Miscible with alcohol and water (reacts violently). | [1][3][5][9] |

| Stability | Highly sensitive to air and moisture.[3][4] | [3][4] |

| Storage Temperature | 2-8°C is recommended.[3] Storage below 25°C may lead to the formation of crystalline magnesium salts. | [3][10] |

Reactivity and Synthetic Utility

As a Grignard reagent, this compound serves as a powerful nucleophile and a strong base. Its bulky nature often leads to unique selectivity compared to less sterically demanding Grignard reagents.

General Reactivity Profile

-

Nucleophilic Addition: It readily adds to a variety of electrophilic centers, most notably carbonyl groups in aldehydes, ketones, and esters.[11]

-

Strong Base: Due to its significant basicity, it can deprotonate a wide range of substrates, including those with acidic protons like water, alcohols, and terminal alkynes.

-

Steric Influence: The tert-butyl group's steric bulk is a defining feature of its reactivity, influencing the regioselectivity and stereoselectivity of its reactions.

Key Reactions and Mechanisms

The addition of this compound to ketones and aldehydes is a fundamental method for the synthesis of tertiary and secondary alcohols, respectively. The reaction proceeds via nucleophilic attack of the carbanionic tert-butyl group on the electrophilic carbonyl carbon.

Caption: Reaction of this compound with a ketone.

The reaction with esters typically results in the formation of tertiary alcohols, with the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent.

Caption: Reaction of this compound with an ester.

Experimental Protocols

The successful use of this compound is critically dependent on rigorous anhydrous and anaerobic techniques.

Handling and Storage

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line techniques or a glovebox.[1]

-

Anhydrous Conditions: Glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents must be anhydrous.

-

Storage: The reagent should be stored in a tightly sealed container, under an inert atmosphere, and at the recommended temperature of 2-8°C to minimize degradation.[3] If solids precipitate upon storage, the container can be gently warmed to redissolve them.[10][12]

General Protocol for a Grignard Reaction with a Ketone

This protocol provides a general workflow for the addition of this compound to a ketone.

Caption: Experimental workflow for a Grignard reaction.

Applications in Synthesis

The unique properties of this compound have led to its use in a variety of synthetic applications.

-

Copper-Catalyzed Cross-Coupling: It is employed as a reagent in copper-catalyzed cross-coupling reactions with primary alkyl halides.[3][9]

-

Synthesis of Chiral Intermediates: It is used in the preparation of important chiral intermediates, for example, in the synthesis of phosphorus-containing compounds.[13]

-

Formation of Sterically Hindered Alcohols: Its primary application is the synthesis of secondary and tertiary alcohols with a sterically demanding tert-butyl group.

-

As a Non-Nucleophilic Base: The related di-tert-butylmagnesium, which can be formed from the Grignard reagent, is a highly effective, non-nucleophilic base for the deprotonation of ketones to form silyl (B83357) enol ethers.[2]

Safety and Hazard Information

This compound is a hazardous substance that must be handled with extreme care.

-

Flammability: It is highly flammable and may catch fire spontaneously if exposed to air.[7][14] It reacts with water to release flammable gases which can ignite spontaneously.[7][14]

-

Corrosivity: It causes severe skin burns and eye damage.[7]

-

Incompatible Materials: It reacts violently with water, acids, bases, and alcohols.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All work should be conducted in a chemical fume hood.[4]

Conclusion

This compound remains an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its distinct reactivity, governed by the steric bulk of the tert-butyl group, allows for a range of transformations that are difficult to achieve with other organometallic reagents. A thorough understanding of its properties, coupled with meticulous experimental technique, is essential for its safe and effective use in the laboratory. This guide has provided a foundational overview to aid researchers and professionals in harnessing the full potential of this versatile reagent.

References

- 1. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. biomall.in [biomall.in]

- 6. This compound | 677-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]

- 9. This compound | 677-22-5 [chemicalbook.com]

- 10. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | 677-22-5 | TCI AMERICA [tcichemicals.com]

- 13. guidechem.com [guidechem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatility of tert-Butylmagnesium Chloride in Modern Synthesis: A Technical Guide

Introduction: Tert-butylmagnesium chloride ((CH₃)₃CMgCl) is a pivotal organometallic compound, widely recognized in the scientific community as a Grignard reagent.[1][2] Characterized by the sterically demanding tert-butyl group, this reagent exhibits a unique reactivity profile, serving as both a potent nucleophile for the introduction of quaternary carbon centers and as a strong, non-nucleophilic base.[3][4] Its utility spans from the synthesis of fine chemicals and protecting group reagents to the construction of complex molecular architectures in pharmaceutical intermediates.[3][4] This guide provides an in-depth analysis of its core applications, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers, scientists, and drug development professionals.

Core Applications and Physicochemical Properties

This compound is a highly reactive compound, sensitive to both air and moisture, necessitating handling under inert atmospheric conditions such as nitrogen or argon.[2] It is typically supplied as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). The steric hindrance afforded by the tert-butyl group is a defining feature, often directing the course of chemical reactions towards specific outcomes, such as favoring deprotonation over nucleophilic addition in certain contexts.[3]

| Property | Value | Citations |

| CAS Number | 677-22-5 | [2] |

| Molecular Formula | C₄H₉ClMg | [2] |

| Appearance | Colorless to light yellow/brown liquid or solid | [2] |

| Solubility | Soluble in non-polar organic solvents (e.g., THF, Et₂O) | [2] |

| Reactivity | Highly reactive with water, moisture, and air | [2] |

Application 1: Nucleophilic Introduction of the Tert-Butyl Group

A primary function of this compound is to act as a nucleophile, delivering a tert-butyl anion equivalent to an electrophilic center. This is a fundamental strategy for creating all-carbon quaternary centers, a common motif in complex organic molecules.

Synthesis of Tert-Butyldimethylsilyl Chloride (TBDMSCl)

A key industrial application is the synthesis of tert-butyldimethylsilyl chloride (TBDMSCl), a widely used silylating agent for the protection of alcohols.[5] The reaction proceeds by the nucleophilic attack of the Grignard reagent on dimethyldichlorosilane.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Citations |

| CuCN | Tetrahydrofuran | 60 | 4 | 74.2 | 99.3 | [5] |

Materials:

-

This compound solution

-

Dimethyldichlorosilane

-

Cuprous cyanide (CuCN)

-

Tetrahydrofuran (THF), anhydrous

-

Heptane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel)

Procedure:

-

To a 125 mL three-neck flask fitted with a condenser and operating under an argon atmosphere, add 15 mL of anhydrous THF.

-

To this solution, add cuprous cyanide (CuCN) as the catalyst.

-

Add 6.04 g (0.0468 moles) of dimethyldichlorosilane to the mixture.

-

Maintain the mixture at 25°C and add 30 mL of a 19 wt% solution of this compound in THF (0.0468 moles) dropwise over 20 minutes.

-

After the addition is complete, heat the reaction mixture to 60°C for 4 hours.

-

Cool the reaction mixture to 25°C and add 25 mL of heptane.

-

The precipitated solid magnesium chloride is removed by filtration.

-

The resulting solution contains tert-butyldimethylsilyl chloride. The reported yield based on a similar procedure is 74.2% with a purity of 99.3%.[5]

Application 2: Cross-Coupling Reactions

This compound is a valuable coupling partner in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, for the formation of carbon-carbon bonds between sp³ and sp² centers.

Nickel-Catalyzed Kumada Coupling

This reaction enables the synthesis of aryl-substituted quaternary centers by coupling this compound with aryl bromides or triflates. The choice of catalyst and reaction conditions is critical to minimize isomerization byproducts.

| Aryl Halide Substrate | Catalyst | Ligand | Temperature (°C) | Yield (%) | tBu:isoBu Ratio | Citations |

| 4-Bromoanisole | NiCl₂·1.5H₂O | IPr | -10 | 90 | 40:1 | |

| 4-Bromobiphenyl | NiCl₂·1.5H₂O | IPr | -10 | 85 | >30:1 | |

| Methyl 4-bromobenzoate | NiCl₂·1.5H₂O | IPr | -10 | 75 | >30:1 | |

| IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene |

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

This compound (1.0 M solution in THF)

-

NiCl₂·1.5H₂O

-

IPr (NHC ligand)

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a glovebox, add NiCl₂·1.5H₂O (0.025 mmol) and IPr (0.030 mmol) to an oven-dried vial.

-

Add 1.0 mL of anhydrous THF and stir for 5 minutes.

-

Add the aryl bromide (0.5 mmol) to the catalyst mixture.

-

Cool the vial to -10°C.

-

Slowly add this compound (1.0 mL, 1.0 mmol, 1.0 M in THF) to the reaction mixture.

-

Stir the reaction at -10°C and monitor by GC or TLC for completion (typically 12-24 hours).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. For 4-bromoanisole, the yield of 4-tert-butylanisole (B1294814) is reported to be 90%.

Application 3: Sterically Hindered Base

The significant steric bulk of the tert-butyl group often prevents this compound from acting as a nucleophile, allowing it to function as a highly effective, strong, non-nucleophilic base. It is particularly useful for the deprotonation of acidic C-H bonds, such as those alpha to a carbonyl group, to form enolates.

Deprotonation of Ketones for Silyl (B83357) Enol Ether Formation

Di-tert-butylmagnesium, which can be generated in situ from this compound, is an excellent reagent for the deprotonation of ketones to form magnesium enolates. These can then be trapped with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) to yield silyl enol ethers, which are versatile intermediates in organic synthesis.[6][7]

| Ketone Substrate | Base System | Trapping Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citations |

| Cyclohexanone (B45756) | t-Bu₂Mg / LiCl | TMSCl | 0 | 1 | 95-99 (conversion) | [6] |

| 4-tert-Butylcyclohexanone | t-Bu₂Mg / LiCl | TMSCl | 0 | 1 | 95-99 (conversion) | [6] |

| 1,4-Dioxaspiro[4.5]decan-8-one | t-Bu₂Mg / LiCl | TMSCl | 0 | 1 | 70 (isolated) | [6] |

Materials:

-

Di-tert-butylmagnesium (t-Bu₂Mg, 0.5 M solution in THF) or prepared in situ

-

Lithium chloride (LiCl), anhydrous

-

Ketone (e.g., cyclohexanone)

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Flame-dry a Schlenk tube containing LiCl (1 mmol, 42.5 mg) under vacuum and backfill with nitrogen.

-

Add THF (9 mL) and a 0.5 M solution of t-Bu₂Mg in THF (1 mL, 0.5 mmol). Stir for 15 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Add TMSCl (1 mmol, 0.13 mL) and stir for 5 minutes.

-

Add a solution of cyclohexanone (1 mmol, 98 mg) in THF (2 mL) over 1 hour using a syringe pump.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with Et₂O (3 x 25 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The conversion to the corresponding silyl enol ether can be determined by GC analysis, with reported conversions typically exceeding 95%.[6]

Application in Pharmaceutical Synthesis

The unique properties of this compound make it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its ability to introduce sterically bulky groups can modulate the pharmacological properties of a molecule, while its basicity can be harnessed for selective transformations on complex scaffolds.

Intermediate for the Fungicide Trifloxystrobin

Meta-trifluoromethylacetophenone (TFMAP) is a key intermediate in the synthesis of the fungicide trifloxystrobin.[1] While multiple Grignard reagents can be used for its synthesis from a suitable m-trifluoromethylphenyl electrophile, the use of a sterically hindered Grignard like this compound is cited as a viable option in the patent literature for a related Grignardization step.[1] The general transformation involves the reaction of a Grignard reagent with a compound to form an intermediate which is then acetylated.[1]

This compound is a multifaceted reagent with significant applications in organic and medicinal chemistry. Its dual nature as a powerful nucleophile for creating sterically encumbered centers and as a selective, non-nucleophilic base makes it an indispensable tool for synthetic chemists. The detailed protocols and quantitative data provided herein serve as a practical resource for researchers aiming to leverage the unique reactivity of this Grignard reagent in their synthetic endeavors, from small-scale laboratory research to process development in the pharmaceutical industry. Proper handling under inert conditions is paramount to ensure safe and successful outcomes.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Mechanism of tert-Butylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butylmagnesium chloride, a pivotal Grignard reagent in organic chemistry and pharmaceutical development. The document delves into the intricate reaction mechanism, detailing the single electron transfer (SET) pathway, the role of the magnesium surface, and the influence of various experimental parameters. Detailed experimental protocols, quantitative data on yields, and a discussion of side reactions are presented to offer a complete operational understanding. Visual representations of the reaction mechanism and experimental workflows are provided through Graphviz diagrams to facilitate a deeper comprehension of the process.

Introduction

This compound ((CH₃)₃CMgCl) is a sterically hindered Grignard reagent of significant utility in organic synthesis. Its bulky tert-butyl group allows for highly selective nucleophilic additions and plays a crucial role in the formation of complex molecules, including active pharmaceutical ingredients (APIs). The synthesis of this reagent, while conceptually straightforward, involves a complex heterogeneous reaction with a mechanism that has been the subject of considerable research. A thorough understanding of this mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability.

This guide aims to provide a detailed technical examination of the synthesis of this compound, with a focus on its core mechanism. It is intended for researchers, scientists, and drug development professionals who utilize or are looking to implement this versatile reagent in their synthetic endeavors.

The Core Synthesis Mechanism

The formation of this compound from tert-butyl chloride and magnesium metal is a classic example of a Grignard reaction. The mechanism is widely accepted to proceed through a radical pathway initiated by a single electron transfer (SET) from the surface of the magnesium metal to the tert-butyl chloride molecule.[1][2][3]

The key steps of the mechanism are as follows:

-

Diffusion and Adsorption: The tert-butyl chloride molecule diffuses from the bulk solvent to the surface of the magnesium metal and adsorbs onto an active site.

-

Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding σ* orbital of the C-Cl bond in tert-butyl chloride. This is often considered the rate-determining step.[3]

-

Formation of a Radical Anion Intermediate: The electron transfer results in the formation of a transient tert-butyl chloride radical anion, [ (CH₃)₃C-Cl ]•⁻.

-

Dissociation: The radical anion is unstable and rapidly dissociates into a tert-butyl radical ((CH₃)₃C•) and a chloride anion (Cl⁻), both of which remain adsorbed on the magnesium surface.

-

Reaction with the Magnesium Surface: The tert-butyl radical reacts with the magnesium surface, which now bears the chloride anion, to form the final this compound product.

The overall reaction can be summarized as: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl

The Crucial Role of the Magnesium Surface

The reaction is heterogeneous, and the nature of the magnesium surface is critical for its success. The magnesium is typically covered by a passivating layer of magnesium oxide (MgO), which must be disrupted or removed for the reaction to initiate.[4] Initiation is believed to occur at specific active sites on the magnesium surface, such as crystal defects or edges.[5]

Various methods are employed to activate the magnesium surface, thereby increasing the number of active sites and facilitating the initial electron transfer. Common activation techniques include:

-

Mechanical Activation: Crushing or grinding the magnesium turnings to expose a fresh, unoxidized surface.

-

Chemical Activation: Using activators such as iodine (I₂), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent. These agents react with the MgO layer and the underlying magnesium to create a more reactive surface.

-

Use of Highly Reactive Magnesium: Employing commercially available, highly reactive forms of magnesium, such as Rieke magnesium.[6]

Influence of Solvent

Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for the successful synthesis of Grignard reagents.[3] They play a multifaceted role:

-

Solvation of the Grignard Reagent: The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent, forming a stable complex. This solvation is crucial for keeping the reagent in solution and maintaining its reactivity.

-

Influence on the Schlenk Equilibrium: In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, which in turn can affect the reactivity of the reagent.

2 RMgX ⇌ R₂Mg + MgX₂

Quantitative Data

The yield of this compound is influenced by several factors, including the form of magnesium used, the rate of addition of the alkyl halide, and the reaction temperature.

| Factor | Condition | Reported Yield (%) | Reference |

| Form of Magnesium | Ordinary Magnesium Turnings | 61-63 | [7] |

| 200-mesh Magnesium Powder | 69-70 | [7] | |

| Rate of Addition | Slow (6-8 hours) | Higher | [7] |

| Fast | Lower | [7] | |

| Solvent | Diethyl Ether | 62 | [8] |

| Tetrahydrofuran (THF) | Generally good yields, often preferred for hindered halides | [9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established literature.

Synthesis of this compound in Diethyl Ether

Source: Adapted from Organic Syntheses.[7]

Materials:

-

Magnesium turnings (or powder)

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Iodine (crystal)

Apparatus:

-

A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. All glassware must be thoroughly dried.

-

Nitrogen or argon inlet for maintaining an inert atmosphere.

Procedure:

-

Place 61 g (2.5 gram-atoms) of magnesium turnings in the reaction flask.

-

Cover the magnesium with 200 mL of anhydrous diethyl ether.

-

Add a small crystal of iodine to the flask to initiate the reaction.

-

Add approximately 5 mL of tert-butyl chloride to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of turbidity.

-

Once the reaction has started, slowly add a solution of 227 g (2.5 moles) of tert-butyl chloride in 1100 mL of anhydrous diethyl ether from the dropping funnel over a period of 6 to 8 hours. Maintain a gentle reflux throughout the addition.

-

After the addition is complete, continue stirring for an additional 30-60 minutes until the reaction subsides.

-

The resulting greyish solution of this compound is ready for use or can be standardized by titration.

Considerations for Scale-up

For larger-scale synthesis, careful control of the reaction exotherm is critical. The slow addition of the tert-butyl chloride solution and efficient cooling are essential to prevent a runaway reaction. The use of a jacketed reactor with precise temperature control is highly recommended.

Mandatory Visualizations

Reaction Mechanism Pathway

References

- 1. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]

- 2. rsc.org [rsc.org]

- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 4. benchchem.com [benchchem.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Navigating Complex Syntheses: A Technical Guide to tert-Butylmagnesium Chloride

FOR IMMEDIATE RELEASE

A comprehensive technical guide on tert-Butylmagnesium chloride (CAS Number 677-22-5), a pivotal Grignard reagent in organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its diverse applications.

Core Chemical and Physical Properties

This compound, with the chemical formula C₄H₉ClMg and a molecular weight of 116.87 g/mol , is a highly reactive organomagnesium compound.[1][2] It is commercially available as a solution, typically in tetrahydrofuran (B95107) (THF) or diethyl ether (DEE).[3][4] Due to its high reactivity with water and air, it must be handled under an inert atmosphere.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 677-22-5 | [1] |

| Molecular Formula | C₄H₉ClMg | [1][2] |

| Molecular Weight | 116.87 g/mol | [1][2] |

| Appearance | Colorless to light yellow or brown liquid | [3] |

| Density (1.0 M in THF) | 0.931 g/mL at 25 °C | [4] |

| Density (2.0 M in DEE) | 0.828 g/mL at 25 °C | |

| Boiling Point | Solvent-dependent | |

| Flash Point | Solvent-dependent | |

| Solubility | Soluble in non-polar organic solvents | [3] |

Synthesis and Handling

The synthesis of this compound involves the reaction of tert-butyl chloride with magnesium metal in an anhydrous ether solvent. Careful control of reaction conditions is crucial to prevent side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

tert-Butyl chloride (t-BuCl)

-

Iodine crystal (as initiator)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is thoroughly dried and flushed with an inert gas.

-

Magnesium turnings are placed in the flask and covered with anhydrous diethyl ether.

-

A small crystal of iodine is added to the flask to activate the magnesium surface.

-

A small amount of tert-butyl chloride is added to initiate the reaction, which is indicated by the disappearance of the iodine color and a slight warming of the mixture.[5]

-

Once the reaction has started, a solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the addition funnel while stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[6]

-

After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting greyish solution is the this compound reagent.[5]

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent with a wide range of applications in organic synthesis, primarily owing to the nucleophilic and basic nature of the tert-butyl group.

Grignard Reactions with Carbonyl Compounds

Like other Grignard reagents, this compound reacts with carbonyl compounds to form alcohols.[7] The bulky tert-butyl group often influences the stereochemical outcome of these reactions.

-

Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively.[7] However, with sterically hindered ketones, reduction of the carbonyl group to an alcohol can be a significant side reaction.[8]

-

Reaction with Esters: The reaction with esters proceeds via a double addition to yield tertiary alcohols where two of the alkyl groups are tert-butyl.[7]

Use as a Non-Nucleophilic Base

The steric hindrance of the tert-butyl group makes this compound a strong, non-nucleophilic base.[1] This property is exploited in deprotonation reactions where the addition of the nucleophile is undesirable.

Cross-Coupling Reactions

This compound participates in various transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.[2] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[9]

Experimental Protocol: Carbonation to form Trimethylacetic Acid

This protocol demonstrates the nucleophilic character of this compound in a reaction with carbon dioxide.[6]

Materials:

-

This compound solution in diethyl ether

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Separatory funnel

Procedure:

-

A freshly prepared solution of this compound in anhydrous diethyl ether is cooled in an ice bath.

-

Crushed dry ice is slowly added to the stirred Grignard solution. A vigorous reaction occurs.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The mixture is then hydrolyzed by the slow addition of aqueous hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield trimethylacetic acid.[6]

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in the synthesis of pharmaceutical intermediates and APIs.[9][10] Its ability to introduce the bulky tert-butyl group is crucial for modulating the pharmacological properties of drug candidates. Furthermore, its role in forming complex carbon skeletons through Grignard and cross-coupling reactions is integral to the construction of many modern pharmaceuticals.[9] For instance, it has been used in the synthesis of intermediates for antifungal drugs and other complex therapeutic agents.[11]

Safety and Handling

This compound is a hazardous substance that is highly flammable and reacts violently with water.[3] It can cause severe skin burns and eye damage. All handling must be conducted in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn.[12]

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, researchers should consult the primary literature and relevant safety data sheets.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 677-22-5 [chemicalbook.com]

- 3. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]

- 4. tert-ブチルマグネシウムクロリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Studies on Mechanism of the Reactions of Substituted Alkyl Phenyl Ketones with t-Butylmagnesium Chloride [cjcu.jlu.edu.cn]

- 9. nbinno.com [nbinno.com]

- 10. chembk.com [chembk.com]

- 11. guidechem.com [guidechem.com]

- 12. discovery.researcher.life [discovery.researcher.life]

The Intricate Structure of tert-Butylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylmagnesium chloride, a Grignard reagent of significant utility in organic synthesis, presents a fascinating case study in structural chemistry. Its reactivity and selectivity are intrinsically linked to its molecular structure, which is not a simple monomeric species but rather a complex and dynamic equilibrium of various aggregated and solvated forms. This technical guide provides an in-depth analysis of the structure of this compound in both the solid state and in solution, supported by quantitative data, detailed experimental protocols, and visualizations of the key structural concepts.

Introduction

Grignard reagents, with the general formula RMgX, are cornerstones of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1] this compound ((CH₃)₃CMgCl or tBuMgCl) is a particularly important member of this class, valued for its role in introducing the sterically demanding tert-butyl group and as a strong, non-nucleophilic base.[2] A comprehensive understanding of its structure is paramount for optimizing reaction conditions and predicting outcomes in complex synthetic pathways. This guide delves into the structural nuances of tBuMgCl, moving beyond the simplistic RMgX representation to explore its existence within the dynamic Schlenk equilibrium and its tendency to form complex aggregates.

The Schlenk Equilibrium: A Dynamic Coexistence

In ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), this compound does not exist as a single species. Instead, it is part of a complex set of equilibria known as the Schlenk equilibrium.[3] This equilibrium involves the redistribution of alkyl and halide groups around the magnesium center, leading to the coexistence of the primary Grignard reagent (tBuMgCl), di-tert-butylmagnesium (tBu₂Mg), and magnesium chloride (MgCl₂).

The position of this equilibrium is significantly influenced by factors such as the solvent, concentration, and temperature. In THF, which is a stronger Lewis base than diethyl ether, the equilibrium tends to favor the formation of the solvated monomeric Grignard reagent.

Solid-State Structure: An Open-Cube Cluster

While often handled as a solution, the solid-state structure of a species derived from a diethyl ether solution of this compound has been elucidated by single-crystal X-ray diffraction. The determined structure is a complex open-cube cluster with the formula [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂.[4][5] This structure highlights the strong tendency of Grignard reagents to form halide-bridged aggregates.

Crystallographic Data

The crystal structure of di-μ₃-chlorido-tetra-μ₂-chlorido-tetrakis(diethyl ether-κO)bis(1,1-dimethylethyl)tetramagnesium reveals a complex arrangement of magnesium, chlorine, tert-butyl groups, and coordinating diethyl ether molecules.[5] The core of the structure is an Mg₄Cl₆ open-cube.

| Parameter | Description |

| Chemical Formula | C₂₄H₅₈Cl₆Mg₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.353(1) |

| b (Å) | 17.587(2) |

| c (Å) | 11.776(1) |

| β (°) | 108.43(1) |

| Volume (ų) | 2032.5(4) |

| Z | 2 |

| Temperature (K) | 150 |

Note: The complete crystallographic data, including atomic coordinates and a full list of bond lengths and angles, can be found in the original publication by Metzler et al. (2023).

Key Structural Features

-

Coordination Environments: The structure contains two distinct magnesium environments. Two magnesium atoms are four-coordinate with a distorted tetrahedral geometry, bonded to a tert-butyl group and three bridging chloride ions. The other two magnesium atoms are six-coordinate with a distorted octahedral geometry, bonded to four bridging chloride ions and two diethyl ether molecules.[5]

-

Bridging Chlorides: The chloride ions play a crucial role in holding the cluster together, acting as bridging ligands between the magnesium centers.

-

Solvent Coordination: Diethyl ether molecules are coordinated to the six-coordinate magnesium atoms, satisfying their coordination spheres.

Structure in Solution: A Complex and Dynamic Picture

The structure of this compound in solution is even more complex than in the solid state due to the dynamic nature of the Schlenk equilibrium and the influence of the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these solution-state structures.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound in deuterated THF (THF-d₈) are complex and show multiple species in equilibrium.[6] The exact chemical shifts can vary with concentration and temperature.

| Nucleus | Species | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | tBu-Mg species | 1.0 - 1.5 | The signals for the tert-butyl protons of the different magnesium species (tBuMgCl, tBu₂Mg) are often broad and may overlap, reflecting the dynamic exchange between them. |

| ¹³C | tBu-Mg (quaternary C) | 20 - 30 | The quaternary carbon signal is typically weak. Multiple signals may be observed corresponding to the different species in the Schlenk equilibrium. |

| ¹³C | tBu-Mg (methyl C) | 30 - 40 | The methyl carbons of the tert-butyl group also show multiple, often broad, signals due to the presence of different species and exchange processes. The spectrum is noted to be highly complex.[6] |

Aggregation in Solution

In addition to the Schlenk equilibrium, this compound can form various aggregates in solution, such as dimers and higher oligomers. The nature and extent of aggregation depend on the solvent and concentration. In less coordinating solvents like diethyl ether, dimeric structures with bridging chlorides are more prevalent. In strongly coordinating solvents like THF, monomeric, solvent-coordinated species are more favored, but aggregation can still occur, especially at higher concentrations.

Experimental Protocols

Synthesis and Crystallization of [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂[4]

Caution: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques and anhydrous solvents.

-

Apparatus: A Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under vacuum.

-

Reagents: Magnesium turnings (1.2 equivalents) are placed in the Schlenk flask and dried by heating under vacuum. Anhydrous diethyl ether is added to cover the magnesium. A solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.

-

Initiation: A small amount of the tert-butyl chloride solution is added to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Grignard Formation: The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

-

Crystallization: The resulting Grignard solution is separated from any unreacted magnesium via cannula transfer to a clean Schlenk flask. The solution is then slowly concentrated under reduced pressure at room temperature. Colorless crystals of [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂ will form over time.

Single-Crystal X-ray Diffraction of Air-Sensitive Organometallics[7][8]

-

Crystal Mounting: Under an inert atmosphere (e.g., in a glovebox), a suitable crystal is selected and coated with a cryoprotectant oil (e.g., perfluoropolyether oil). The crystal is then mounted on a cryoloop.

-

Data Collection: The mounted crystal is quickly transferred to the goniometer head of the diffractometer, which is under a cold stream of nitrogen gas (typically 100-150 K). The low temperature minimizes thermal motion and protects the crystal from decomposition.

-

Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

-

Data Processing: A full sphere of diffraction data is collected by rotating the crystal. The raw data is then processed (integrated, scaled, and corrected for absorption) to generate a reflection file.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopic Analysis of Schlenk Equilibrium

-

Sample Preparation: All sample manipulations must be performed under an inert atmosphere. A solution of this compound of a known concentration is prepared in an appropriate deuterated solvent (e.g., THF-d₈) in an NMR tube fitted with a J. Young valve or a sealed NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C{¹H} spectra.

-

Data Acquisition: Spectra are acquired at various temperatures to study the dynamics of the equilibrium. 2D NMR techniques, such as DOSY (Diffusion-Ordered Spectroscopy), can be employed to differentiate between species of different sizes (monomers, dimers, etc.).[7]

-

Data Analysis: The integrals of the signals corresponding to the different species (tBuMgCl, tBu₂Mg) can be used to estimate their relative concentrations and calculate the equilibrium constant for the Schlenk equilibrium under the specific experimental conditions.

Conclusion

The structure of this compound is far from a simple monomeric species. In the solid state, it forms a complex, halide-bridged open-cube cluster, a testament to the strong driving force for aggregation. In solution, it exists as a dynamic equilibrium of multiple species, including the monomer, dimer, higher oligomers, and the disproportionation products of the Schlenk equilibrium. A thorough understanding of this complex structural landscape, facilitated by techniques such as single-crystal X-ray diffraction and NMR spectroscopy, is crucial for the rational application of this versatile reagent in modern organic synthesis and drug development. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the structure and reactivity of this and other Grignard reagents.

References

- 1. mdpi.com [mdpi.com]

- 2. rigaku.com [rigaku.com]

- 3. Constitution of Grignard reagent RMgCl in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of [tBuMgCl]2[MgCl2(Et2O)2]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of [ t BuMgCl]2[MgCl2(Et2O)2]2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Powerful Reagent: The Discovery and History of tert-Butylmagnesium Chloride

A cornerstone of modern organic synthesis, tert-Butylmagnesium chloride, a prominent member of the Grignard reagent family, has a rich history rooted in the groundbreaking work of Victor Grignard and further refined by the meticulous investigations of pioneering chemists. This in-depth technical guide explores the discovery and historical development of this indispensable reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, key experimental protocols, and early applications.

The Dawn of Organomagnesium Chemistry: Victor Grignard's Nobel-Winning Discovery

The story of this compound begins with the broader discovery of organomagnesium halides, a class of compounds that revolutionized organic chemistry. In 1900, the French chemist Victor Grignard, working under the guidance of his doctoral advisor Philippe Barbier, reported a novel method for forming carbon-carbon bonds.[1][2] Barbier had previously conducted reactions where a carbonyl compound, an alkyl halide, and magnesium were mixed in a single pot, a procedure now known as the Barbier reaction.[3] However, the yields were often low and the results inconsistent.

Grignard's pivotal innovation was a two-step process. He first prepared the organomagnesium reagent by reacting an organic halide with magnesium metal in anhydrous ether.[1][4] This pre-formed "Grignard reagent" was then added to the carbonyl compound in a separate step, leading to significantly higher and more reproducible yields.[4] This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a robust and versatile tool for the synthesis of a vast array of organic molecules.[1][5][6]

The Emergence of a Bulky Nucleophile: The Synthesis of this compound

While the exact first synthesis of this compound is not definitively documented in a single landmark publication, its development can be traced through the extensive work on Grignard reagents in the early to mid-20th century. The preparation of Grignard reagents from sterically hindered alkyl halides, such as tert-butyl chloride, presented a greater challenge than their primary and secondary alkyl counterparts.

Key figures in American organometallic chemistry, such as Henry Gilman and Frank C. Whitmore, made significant contributions to the understanding and application of Grignard reagents, including those derived from tertiary alkyl halides.[1][4][5][7] Whitmore, in particular, is noted for his work on carbocation rearrangements, a field closely related to the behavior of sterically hindered organometallic compounds.[7][8][9][10] A modified procedure for preparing this compound is attributed to Whitmore and Houk, indicating their involvement in optimizing its synthesis.[11]

The reliable preparation of this compound was a significant advancement, providing chemists with a potent, sterically demanding nucleophile and a strong base for a variety of synthetic transformations.

Experimental Protocols: A Window into Historical Synthesis

The following detailed experimental protocol for the preparation of this compound is adapted from a well-established procedure published in Organic Syntheses, a testament to the early standardization of its synthesis.

Preparation of this compound

This procedure describes the preparation of this compound from tert-butyl chloride and magnesium turnings in diethyl ether.

Reaction:

(CH₃)₃CCl + Mg → (CH₃)₃CMgCl

Table 1: Reactants and Molar Equivalents

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Equivalent |

| Magnesium (turnings) | 24.31 | 61 | 2.5 | 1.0 |

| tert-Butyl chloride | 92.57 | 227 | 2.5 | 1.0 |

| Anhydrous diethyl ether | 74.12 | ~1300 cc | - | - |

| Iodine | 253.81 | a few crystals | - | - |

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a mercury seal, a 500-cc. separatory funnel, and an efficient reflux condenser.

-

61 g (2.5 gram atoms) of magnesium turnings are placed in the flask and covered with 200 cc. of anhydrous ether.

-

Approximately 5 cc. of pure tert-butyl chloride containing a crystal or two of iodine is added to initiate the reaction.

-

Stirring is commenced, and a solution of 227 g (2.5 moles) of pure tert-butyl chloride in 1100 cc. of anhydrous ether is added dropwise from the separatory funnel over a period of six to eight hours.

-

The reaction mixture is stirred continuously throughout the addition. The reaction is typically gentle and does not require external cooling if the addition rate is controlled.

-

After the addition is complete, the reaction mixture is stirred for an additional hour to ensure completion. The resulting solution of this compound is typically grayish and may contain some unreacted magnesium.

Note: The success of the Grignard reaction is highly dependent on the use of anhydrous solvents and the exclusion of atmospheric moisture and oxygen.

Early Applications: Harnessing the Power of a Bulky Grignard Reagent

The availability of this compound opened up new avenues in organic synthesis. Its primary utility stems from its dual nature as a strong, non-nucleophilic base and a bulky nucleophile. Some of the early applications include:

-

Synthesis of Highly Branched Alkanes: The reaction of this compound with alkyl halides can lead to the formation of sterically congested hydrocarbons.

-

Enolization of Ketones: As a strong, sterically hindered base, it is effective in deprotonating ketones to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

-

Addition to Carbonyl Compounds: While its steric bulk can hinder reactions with highly substituted ketones, it readily adds to aldehydes and less hindered ketones to produce tertiary alcohols.

-

Metal-Halogen Exchange Reactions: It can be used in the preparation of other organometallic reagents through metal-halogen exchange.

Logical Progression of Discovery

The development of this compound followed a logical progression from the initial discovery of Grignard reagents.

Caption: From Barbier's initial findings to the optimized synthesis of this compound.

The journey from Victor Grignard's foundational discovery to the routine laboratory use of this compound exemplifies the collaborative and incremental nature of scientific progress. The development of this powerful reagent has provided chemists with an invaluable tool, enabling the synthesis of complex molecules that are crucial in fields ranging from materials science to pharmaceuticals. Its history serves as a testament to the enduring legacy of fundamental discoveries in organic chemistry.

References

- 1. Iowa State University - Henry Gilman [historicexhibits.lib.iastate.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. tert-Butylmagnesiumchlorid – Wikipedia [de.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Henry Gilman - Wikipedia [en.wikipedia.org]

- 7. Frank C. Whitmore - Wikipedia [en.wikipedia.org]

- 8. Frank_C._Whitmore [chemeurope.com]

- 9. Whitmore: Frank C. Whitmore | Materials Research Institute [mri.psu.edu]

- 10. onwardstate.com [onwardstate.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Sterically Hindered Grignard Reagents for Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents (RMgX) are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Their utility is foundational in academic research and industrial applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, the reactivity of Grignard reagents can be significantly influenced by steric hindrance, both in the reagent itself and in the electrophilic substrate. This guide provides a comprehensive overview of sterically hindered Grignard reagents, detailing their unique reactivity, preparation, and applications, with a focus on providing actionable data and protocols for laboratory use.

When bulky alkyl or aryl groups are present on the carbon atom bound to magnesium, the reagent is termed "sterically hindered."[3] This steric bulk impedes the typical nucleophilic addition to carbonyl compounds.[3][4] Instead, alternative reaction pathways, such as reduction and enolization, become prominent.[5][6] Understanding and controlling these competing reactions is crucial for the strategic application of these powerful reagents in modern organic synthesis and drug development.

The Dichotomy of Reactivity: Nucleophilic Addition, Reduction, Enolization, and Single Electron Transfer (SET)

The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols.[7][8] However, when either the Grignard reagent or the ketone possesses significant steric bulk, the outcome can deviate from the expected nucleophilic addition. The primary competing pathways are reduction and enolization.[5][6] Furthermore, for certain sterically hindered substrates, a single electron transfer (SET) mechanism may operate.[5][9][10]

1. Nucleophilic Addition: The canonical pathway where the Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and, after acidic workup, an alcohol.[11][12]

2. Reduction: When the Grignard reagent has a β-hydrogen, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of a secondary alcohol from a ketone.[5]

3. Enolization: A sterically hindered Grignard reagent can function as a strong base, abstracting an α-proton from the ketone to form an enolate. Upon workup, the starting ketone is regenerated.[5][6]

4. Single Electron Transfer (SET): In some cases, particularly with sterically hindered substrates, the reaction may proceed through a single electron transfer from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation of the Grignard reagent.[5][9][10]

The interplay between these pathways is dictated by the steric demands of both the Grignard reagent and the substrate, the reaction temperature, and the solvent.

Data Presentation: A Comparative Analysis of Reaction Outcomes

The following tables summarize the quantitative outcomes of reactions involving sterically hindered Grignard reagents with various ketones, highlighting the competition between nucleophilic addition, reduction, and enolization.

Table 1: Reaction of tert-Butylmagnesium Chloride with Various Ketones

| Ketone | Product(s) | Yield (%) | Reaction Conditions | Reference |

| Acetone | tert-Butyldimethylcarbinol | ~90 | Diethyl ether, reflux | [13] |

| Diisopropyl ketone | Diisopropylcarbinol (Reduction) | Major Product | Diethyl ether | |

| Benzophenone | 1,1,2,2-Tetraphenylethane-1,2-diol (from SET) | Not specified | Diethyl ether | [5] |

| 2-Methylbenzophenone | 2-Methylbenzhydrol (Reduction) | Not specified | Diethyl ether | [5] |

Table 2: Comparative Reactivity of Grignard Reagents with Diisopropyl Ketone

| Grignard Reagent | Major Product | Pathway | Reference |

| Methylmagnesium bromide | 2,3,4-Trimethyl-3-pentanol | Addition | |

| Isopropylmagnesium bromide | Diisopropylcarbinol | Reduction | |

| This compound | Diisopropylcarbinol | Reduction |

Mandatory Visualizations: Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the preparation of Grignard reagents.

Experimental Protocols

The successful preparation and use of Grignard reagents, particularly sterically hindered ones, requires strict adherence to anhydrous conditions as they are highly sensitive to moisture.[14][15] All glassware must be thoroughly dried, and anhydrous solvents must be used.

Protocol 1: Preparation of this compound

This protocol is adapted from a procedure in Organic Syntheses.[13]

Materials:

-

Magnesium turnings or powder (2.5 g-atom)

-

Anhydrous diethyl ether (200 mL)

-

tert-Butyl chloride (pure, ~5 mL for initiation, total amount depends on scale)

-

Iodine crystal (optional, as initiator)

-

Three-necked round-bottomed flask (3 L)

-

Mechanical stirrer with mercury seal

-

Separatory funnel (500 mL)

-

Efficient reflux condenser

Procedure:

-

Assemble the flame-dried glassware as shown in Figure 3. Ensure the system is under a positive pressure of an inert gas like nitrogen or argon.

-

Place the magnesium (61 g, 2.5 g-atom) in the flask and cover it with 200 mL of anhydrous ether.

-

Add about 5 mL of pure tert-butyl chloride (and a crystal of iodine, if needed) to the dropping funnel and add it to the magnesium to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and/or gentle bubbling.

-

Once the reaction has started, add the remaining tert-butyl chloride, diluted with anhydrous ether, dropwise from the separatory funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete reaction.

-

The resulting gray, cloudy solution is the this compound Grignard reagent, which should be used immediately.

Protocol 2: Reaction of a Sterically Hindered Grignard Reagent with a Ketone

This is a general procedure that can be adapted for specific sterically hindered Grignard reagents and ketones.

Materials:

-

Freshly prepared Grignard reagent solution (e.g., this compound in diethyl ether)

-

Sterically hindered ketone (e.g., diisopropyl ketone)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid for workup

-

Dropping funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of the sterically hindered ketone dissolved in anhydrous ether or THF.

-

Cool the ketone solution in an ice-water bath.

-

Slowly add the Grignard reagent solution from the dropping funnel to the stirred ketone solution. The rate of addition should be controlled to maintain a gentle reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this may range from a few hours to overnight, depending on the reactivity of the substrates).

-

Workup: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and protonate the alkoxide.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can then be purified by distillation or chromatography, and the product distribution (addition vs. reduction) can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

Applications in Drug Development and Complex Molecule Synthesis

Despite the challenges posed by their altered reactivity, sterically hindered Grignard reagents are valuable tools in organic synthesis. Their strong basicity can be harnessed for selective deprotonations where other bases might fail. The reduction of ketones to secondary alcohols can be a desirable transformation, and understanding the factors that favor this pathway allows for its selective application.

In the pharmaceutical industry, Grignard reactions are key steps in the synthesis of numerous APIs. The ability to introduce bulky groups is crucial for modulating the pharmacological properties of drug candidates, such as their binding affinity to biological targets and their metabolic stability. By carefully selecting the Grignard reagent and the reaction conditions, chemists can control the outcome of the reaction to achieve the desired molecular architecture.

Conclusion

Sterically hindered Grignard reagents exhibit a fascinating and complex reactivity profile that deviates significantly from their less hindered counterparts. The competition between nucleophilic addition, reduction, and enolization presents both a challenge and an opportunity for synthetic chemists. By understanding the underlying mechanistic principles and having access to reliable quantitative data and experimental protocols, researchers, scientists, and drug development professionals can effectively harness the unique properties of these powerful reagents to construct complex molecular architectures and advance the frontiers of chemical synthesis.

References

- 1. byjus.com [byjus.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone - ProQuest [proquest.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Grignard reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. byjus.com [byjus.com]

- 16. rsc.org [rsc.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Butylmagnesium Chloride (t-BuMgCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylmagnesium chloride (t-BuMgCl) is a primary organomagnesium compound, widely recognized as a Grignard reagent.[1] Its utility in organic synthesis is extensive, primarily in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of t-BuMgCl, detailed experimental protocols for its preparation and use, and an exploration of its reactivity. The information is intended to be a valuable resource for professionals in research, development, and pharmaceutical sciences.

Physical Characteristics

This compound is typically not an isolated, stable solid at room temperature. Instead, it is commercially available and most often utilized as a solution in ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). The appearance of these solutions can range from colorless to light yellow or even grey-brown, and they may contain a precipitate of magnesium salts.[1]

General Properties

A summary of the key physical identifiers for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClMg | [2] |

| Molecular Weight | 116.87 g/mol | [2] |

| CAS Number | 677-22-5 | [2] |

| IUPAC Name | magnesium;2-methylpropane;chloride | [2] |

| Synonyms | t-BuMgCl, tert-Butylchloromagnesium, Chloro(1,1-dimethylethyl)magnesium | [2] |

Solubility and Solution Properties

This compound is soluble in non-polar, aprotic solvents, with diethyl ether and tetrahydrofuran being the most common.[1] The properties of these solutions, such as density, are dependent on the concentration.

| Solvent | Concentration (M) | Density (g/mL at 25 °C) | Reference(s) |

| Tetrahydrofuran (THF) | 1.0 | 0.931 | [3] |

| Tetrahydrofuran (THF) | 1.7 | 0.931 | |

| Tetrahydrofuran (THF) | 2.0 | 0.931 | [4][5] |

| Diethyl ether (Et₂O) | 1.7 | 0.8 | |

| Diethyl ether (Et₂O) | 2.0 | 0.828 | [6] |

Storage of t-BuMgCl solutions, particularly at temperatures below 25°C, may lead to the formation of crystalline magnesium salts. This precipitate can often be redissolved by gently warming the container and occasional swirling.[3]

Chemical Characteristics and Reactivity

The Schlenk Equilibrium

In solution, Grignard reagents like t-BuMgCl exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. In ethereal solvents, the equilibrium generally favors the alkylmagnesium halide.

Reactivity as a Nucleophile and a Base

The carbon-magnesium bond in t-BuMgCl is highly polarized, rendering the tert-butyl group strongly nucleophilic and basic. This dual reactivity is the cornerstone of its utility in organic synthesis.

-

Nucleophilic Addition: As a potent nucleophile, t-BuMgCl readily adds to a wide range of electrophilic functional groups, most notably carbonyls (aldehydes, ketones, esters), to form new carbon-carbon bonds.[7]

-

Strong, Non-nucleophilic Base: Due to the steric hindrance of the tert-butyl group, t-BuMgCl can also act as a strong, non-nucleophilic base, capable of deprotonating acidic protons without significant competing nucleophilic attack.[8]

Air and Moisture Sensitivity

This compound is highly reactive with protic solvents, including water, alcohols, and even atmospheric moisture.[1] This reactivity leads to the protonation of the Grignard reagent, forming isobutane (B21531) and magnesium salts. Consequently, all reactions involving t-BuMgCl must be conducted under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single, sharp resonance is expected for the nine equivalent protons of the tert-butyl group. This signal would likely appear in the upfield region of the spectrum due to the shielding effect of the electropositive magnesium atom. In THF-d₈, the residual solvent peaks are typically observed at approximately 3.58 and 1.73 ppm.[9]

-

¹³C NMR: Two signals are anticipated for the tert-butyl group: one for the quaternary carbon directly bonded to magnesium and another for the three equivalent methyl carbons. The chemical shifts would also be influenced by the C-Mg bond. In THF-d₈, the solvent peaks are typically found at approximately 67.57 and 25.37 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of a t-BuMgCl solution would be dominated by the vibrational modes of the solvent. Characteristic absorptions for the tert-butyl group, such as C-H stretching and bending frequencies, would be present but may be obscured by the solvent signals.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and a common application of this compound.

Preparation of this compound

This protocol is adapted from established literature procedures. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride (t-BuCl)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, place the magnesium turnings.

-

Add a small amount of anhydrous solvent to cover the magnesium.

-

Add a single crystal of iodine.

-

Prepare a solution of tert-butyl chloride in the anhydrous solvent and add it to the addition funnel.

-

Add a small portion of the t-BuCl solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grey solution, often accompanied by gentle refluxing.

-

Once the reaction has initiated, add the remaining t-BuCl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting grey to brown solution is the this compound reagent.

Grignard Reaction with a Ketone

This protocol outlines a general procedure for the reaction of t-BuMgCl with a ketone to form a tertiary alcohol.

Materials:

-

This compound solution (prepared as above or commercially sourced)

-

Anhydrous diethyl ether or THF

-

Ketone (e.g., acetone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the ketone in the anhydrous solvent.

-

Cool the ketone solution in an ice bath.

-

Add the this compound solution dropwise to the stirred ketone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate time to ensure completion.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product.

-

Purify the product as necessary (e.g., by distillation or chromatography).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Pyrophoric and Water-Reactive: t-BuMgCl solutions can be pyrophoric, especially at higher concentrations, and react violently with water, releasing flammable isobutane gas.[6]

-

Corrosive: It is corrosive and can cause severe skin and eye burns.

-

Handling: Always handle t-BuMgCl solutions in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and appropriate gloves, must be worn.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

Applications in Drug Development and Research

This compound is a versatile reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Introduction of the tert-Butyl Group: The bulky tert-butyl group can be strategically introduced into a molecule to enhance its metabolic stability, modulate its lipophilicity, or influence its binding to a biological target.[7]

-

Synthesis of Chiral Intermediates: It is used in the preparation of important chiral intermediates, for example, in the synthesis of chiral phosphines.[10]

-

Cross-Coupling Reactions: t-BuMgCl is employed in various transition metal-catalyzed cross-coupling reactions to form C-C bonds.[11]

-

Preparation of Other Organometallic Reagents: It can be used in transmetalation reactions to generate other organometallic species.

Conclusion

This compound is a powerful and widely used Grignard reagent with a rich and complex chemistry. Its utility as both a strong nucleophile and a sterically hindered base makes it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding of these core characteristics to aid researchers and professionals in their synthetic endeavors.

References

- 1. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]

- 4. This compound solution, 2.0 M in THF - 677-22-5 - Manufacturers & Suppliers in India [ottokemi.com]

- 5. This compound solution, 2.0 M in THF 677-22-5 India [ottokemi.com]

- 6. 叔丁基氯化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. albemarle.com [albemarle.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 677-22-5 [chemicalbook.com]